3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Quality Control Purity Analysis Procurement Specification

3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-23-9, molecular formula C20H16N4OS, MW 360.4 g/mol) is a heterocyclic small molecule belonging to the 3-amino-thieno[2,3-b]pyridine-2-carboxamide class. This class has been characterized in the patent literature as inhibitors of IκB kinase (IKK) complex and as muscarinic M4 positive allosteric modulators (PAMs).

Molecular Formula C20H16N4OS
Molecular Weight 360.44
CAS No. 496019-23-9
Cat. No. B2565830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
CAS496019-23-9
Molecular FormulaC20H16N4OS
Molecular Weight360.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N
InChIInChI=1S/C20H16N4OS/c1-12-2-4-14(5-3-12)23-19(25)18-17(21)15-6-7-16(24-20(15)26-18)13-8-10-22-11-9-13/h2-11H,21H2,1H3,(H,23,25)
InChIKeyFXGRIHXUIMOIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-23-9): Compound Identity and Procurement Baseline


3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-23-9, molecular formula C20H16N4OS, MW 360.4 g/mol) is a heterocyclic small molecule belonging to the 3-amino-thieno[2,3-b]pyridine-2-carboxamide class [1]. This class has been characterized in the patent literature as inhibitors of IκB kinase (IKK) complex [2] and as muscarinic M4 positive allosteric modulators (PAMs) [3]. The compound features a fused thieno[2,3-b]pyridine core with a pyridin-4-yl substituent at position 6, a free 3-amino group, and an N-(4-methylphenyl) carboxamide at position 2. It is commercially available from multiple vendors at purities ranging from 90% to 98% .

Why Generic Substitution of 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide Is Not Supported by Evidence


Although the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold is shared by many compounds, even subtle changes in the N-aryl carboxamide substituent and the C6 heteroaryl group produce divergent biological profiles that preclude assumption of functional interchangeability. In the M4 PAM series, for example, the identity of the N-aryl group determines not only potency but also species selectivity, CNS penetration, and P-gp efflux liability [1]. In the anti-proliferative series, the 2-arylcarboxamide ring substitution pattern (e.g., 4-methylphenyl vs. 3-methylphenyl vs. benzyl) drives the difference between nanomolar and micromolar IC50 values against MDA-MB-231 and HCT116 cells [2]. For IKK inhibition, the nature of the amide substituent directly modulates kinase selectivity [3]. Therefore, a user requiring a specific N-(4-methylphenyl) derivative cannot assume that a benzyl analog (CAS 496019-20-6) or a 3-methylphenyl isomer (CAS 496019-18-2) will reproduce the same biological or physicochemical performance. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-23-9)


Purity and Analytical QC: Vendor-Documented Batch Consistency for 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

The target compound is available from multiple independent vendors with documented purity specifications and batch-level analytical characterization, enabling procurement with verified identity. Bidepharm supplies the compound at 90% standard purity and provides batch-specific QC reports including NMR, HPLC, and GC . Leyan offers a higher purity grade at 98% . AKSci provides the compound at 95% minimum purity with long-term storage recommendations . In contrast, closely related analogs such as 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-20-6) and 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-18-2) are currently listed only through a single vendor (AKSci, 95%) , limiting competitive sourcing options. This multi-vendor availability with documented batch QC for the target compound reduces single-supplier dependency risk for research programs.

Quality Control Purity Analysis Procurement Specification

Computed Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile of 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide vs. N-Benzyl Analog

The target compound has a computed XLogP3 of 4.2, with 2 hydrogen bond donors and 5 hydrogen bond acceptors [1]. Its close structural analog, 3-amino-N-benzyl-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-20-6), shares the same molecular formula and identical computed XLogP3 and H-bond counts. However, the N-(4-methylphenyl) amide in the target compound is directly conjugated to the aromatic ring, whereas the N-benzyl analog contains a methylene spacer that disrupts this conjugation, altering the electronic environment of the carboxamide pharmacophore. This structural difference has been shown in related 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine series to affect both target binding affinity and metabolic stability [2][3]. While the computed global properties appear identical, the local electronic and conformational differences introduced by direct N-aryl vs. N-benzyl substitution are mechanistically significant for target engagement.

Physicochemical Properties Drug-likeness Solubility Prediction

Class-Level Anti-Proliferative Activity: Benchmarking Expectations for 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

No direct IC50 data are available in the primary literature for the target compound itself. However, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine class to which it belongs has been extensively characterized for anti-proliferative activity. The most potent compounds in this class achieve IC50 values of 25–50 nM against HCT116 colon cancer and MDA-MB-231 triple-negative breast cancer cell lines [1]. The anti-proliferative activity is critically dependent on the 2-arylcarboxamide substitution pattern; a 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was identified as important for maximizing potency [1]. The target compound bears a 4-methylphenyl group at this position, a substitution pattern not explicitly evaluated in the published SAR. Users should note that without direct testing data, the anti-proliferative potency of this specific compound cannot be assumed to match the 25–50 nM benchmark, and may range from inactive to moderately active depending on how the 4-methylphenyl substitution interacts with the proposed PI-PLC target [2].

Anti-Proliferative Activity Cancer Cell Lines SAR

ChEMBL Database Registration: CHEMBL1439041 Identity and Data Availability Status for 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

The target compound is registered in the ChEMBL database under ID CHEMBL1439041 [1]. As of the PubChem 2025.09.15 release, no quantitative bioactivity data (IC50, EC50, Ki, Kd) are associated with this ChEMBL entry in PubChem [1]. This distinguishes it from more extensively characterized class members such as ML253 (M4 PAM, EC50 = 56 nM human, 176 nM rat) [2] and BI-605906 (IKKβ inhibitor, IC50 = 380 nM) [3], which have well-defined pharmacological profiles. The absence of bioactivity data for CHEMBL1439041 represents both a limitation and an opportunity: users seeking a well-characterized probe should select ML253 or BI-605906; users seeking a novel chemical starting point for SAR exploration may find value in this unexplored compound with a distinct substitution pattern.

Database Registration ChEMBL Compound Identity

Isomeric Differentiation: N-(4-Methylphenyl) vs. N-(3-Methylphenyl) Substitution in 3-Amino-thieno[2,3-b]pyridine-2-carboxamides

The target compound (CAS 496019-23-9) and its positional isomer 3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-18-2) differ solely in the position of the methyl group on the N-phenyl ring (para vs. meta). In the broader 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine anti-proliferative SAR, the substitution pattern on the 2-arylcarboxamide ring is a primary driver of potency, with certain substitution combinations yielding >100-fold differences in IC50 [1]. While no head-to-head comparison of these two specific isomers has been published, the established sensitivity of this chemotype to aryl substitution pattern [1][2] indicates that the para-methyl and meta-methyl isomers cannot be assumed to be functionally equivalent. Researchers requiring a specific para-tolyl substitution for SAR exploration or target engagement hypotheses should procure the correct isomer (CAS 496019-23-9) rather than the meta isomer (CAS 496019-18-2).

Positional Isomer SAR Target Engagement

Structural Alert Awareness: 3-Amino Carboxamide Motif and Implications for Solubility, P-gp Efflux, and Metabolic Stability

The β-amino carboxamide motif that is characteristic of the target compound and its class has been explicitly identified as a structural alert associated with poor aqueous solubility, variable P-gp efflux liability, and potential genotoxicity flags [1]. This observation was a key driver for scaffold-hopping efforts away from the thieno[2,3-b]pyridine-2-carboxamide core toward 2,4-dimethylquinoline carboxamides in the M4 PAM program [1]. In the anti-proliferative series, the extensive planarity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines promotes crystal packing that further reduces solubility, a limitation that researchers have addressed through prodrug-like ester and carbonate modifications [2]. Users procuring this compound for biological assays should anticipate potential solubility challenges and plan for appropriate formulation strategies (e.g., DMSO stock solutions with sonication, or use of co-solvents). This limitation applies equally to the target compound and its close analogs (CAS 496019-20-6, 496019-18-2), as it is scaffold-intrinsic rather than substituent-specific.

Structural Alert Drug-likeness ADME

Recommended Application Scenarios for 3-Amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide (CAS 496019-23-9)


SAR Exploration of the 2-Arylcarboxamide Position in Thieno[2,3-b]pyridine Anti-Proliferative Agents

This compound fills a specific gap in the published SAR of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, where the 4-methylphenyl substituent at the carboxamide position has not been explicitly profiled. Researchers can use this compound to probe how para-methyl substitution affects anti-proliferative potency relative to the 2-methyl-3-halogen substitution pattern that defines the most potent published analogs (IC50 25–50 nM) [1]. The compound should be tested in parallel with the meta-methyl isomer (CAS 496019-18-2) and the N-benzyl analog (CAS 496019-20-6) to construct a complete SAR map of this position.

IKK Complex Inhibition Screening with a Novel N-Aryl Substitution Pattern

The 3-amino-thieno[2,3-b]pyridine-2-carboxamide chemotype is established in the patent literature as an IKK inhibitor scaffold [2]. This compound introduces a 4-methylphenyl amide substituent not explicitly exemplified in the original Boehringer Ingelheim patent family. It can serve as a screening candidate in IKKβ biochemical assays (e.g., ADP-Glo or TR-FRET formats) to determine whether this substitution pattern confers selectivity advantages over the more extensively characterized analogs. Positive hits should be benchmarked against BI-605906 (IKKβ IC50 = 380 nM) [3].

M4 Muscarinic PAM Scaffold Diversification and Selectivity Profiling

Given that the thieno[2,3-b]pyridine-2-carboxamide scaffold is a validated M4 PAM chemotype (exemplified by ML253, EC50 = 56 nM human) [4], this compound can be evaluated as a potential M4 PAM with a distinct N-aryl substitution. Researchers should test this compound in a muscarinic receptor calcium mobilization or β-arrestin recruitment assay panel (M1–M5) to assess potency and subtype selectivity. The compound's 4-methylphenyl group may influence species selectivity and P-gp efflux profile relative to ML253, providing useful SAR information for CNS-penetrant M4 PAM optimization.

Physicochemical and Formulation Studies Addressing Class-Level Solubility Limitations

The β-amino carboxamide motif in this compound is a recognized structural alert for poor solubility and P-gp efflux [5]. This compound can be used as a model substrate for developing formulation strategies (e.g., amorphous solid dispersion, co-solvent systems, or cyclodextrin complexation) aimed at improving the developability of thieno[2,3-b]pyridine-2-carboxamide-based probes. Parallel solubility measurements in biorelevant media (FaSSIF/FeSSIF) and PAMPA or Caco-2 permeability assays can quantify the ADME liabilities of this specific substitution pattern relative to class benchmarks.

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